molecular formula C18H16F2N4O B2651653 N-(4-fluorobenzyl)-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1326919-09-8

N-(4-fluorobenzyl)-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2651653
CAS No.: 1326919-09-8
M. Wt: 342.35
InChI Key: CKLSEKZGWGQNFK-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of fluorine atoms in the structure can significantly influence the compound’s chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.

    Introduction of Fluorobenzyl and Fluoromethylphenyl Groups: The fluorobenzyl and fluoromethylphenyl groups can be introduced through nucleophilic substitution reactions. These reactions typically require the presence of a strong base and a suitable solvent, such as dimethylformamide (DMF).

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the triazole derivative with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the subsequent functional group modifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The fluorine atoms in the benzyl and phenyl rings can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like DMF or DMSO.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the structure can enhance binding affinity and selectivity by forming strong interactions with the target sites. This can lead to inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • N-(4-bromobenzyl)-1-(3-bromo-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Uniqueness

Compared to similar compounds, N-(4-fluorobenzyl)-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making this compound particularly interesting for further research and development.

Properties

IUPAC Name

1-(3-fluoro-2-methylphenyl)-N-[(4-fluorophenyl)methyl]-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N4O/c1-11-15(20)4-3-5-16(11)24-12(2)17(22-23-24)18(25)21-10-13-6-8-14(19)9-7-13/h3-9H,10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLSEKZGWGQNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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